Single Diester Identity vs. Mono-Ester Mixture: Purity Advantages for Formulations Demanding a Defined Diester
Propane-1,2-diyl bis(2-methylbutanoate) is specified as a single, fully esterified diester with a minimum assay of 98% and an acid value ≤1 mg KOH/g [1]. In contrast, the closest mono-ester of the same acid, propyleneglycol mono-2-methylbutyrate (JECFA 1981), is an isomer mixture that explicitly contains 7–8% of this same di-ester as a secondary component ('SC') [2]. Consequently, any attempt to use the mono-ester as a 'drop-in' substitute intrinsically introduces the di-ester as an undefined impurity at variable levels.
Comparator (mono-ester): isomeric mixture, 7–8% di-ester impurity, assay min 96%
| Evidence Dimension | Chemical identity and purity specification |
|---|---|
| Target Compound Data | Single defined diester; assay min 98%, acid value ≤1 mg KOH/g |
| Comparator Or Baseline | Propyleneglycol mono-2-methylbutyrate (JECFA 1981): mixture of 60% 2-hydroxypropyl 2-methylbutanoate + 29% 1-hydroxypropan-2-yl 2-methylbutanoate; contains 7–8% di-2-methylbutyrate propyleneglycol ester as secondary component; assay min 96% |
| Quantified Difference | Target provides 100% diester identity with ≥98% purity; comparator is an isomeric mixture that includes 7–8% of the target diester as an uncontrolled impurity. |
| Conditions | Identity and purity specifications per FAO JECFA monographs (2010 evaluation) |
Why This Matters
Procurement of the quantified diester guarantees a defined single-entity flavor character; using the mono-ester mixture introduces variable diester carry-over that alters the odor balance and complicates regulatory labeling and quality control.
- [1] FAO/WHO. (2010). JECFA Specifications for Flavourings: Propyleneglycol di-2-methylbutyrate (JECFA No. 1982). View Source
- [2] FAO/WHO. (2010). JECFA Specifications for Flavourings: Propyleneglycol mono-2-methylbutyrate (mixture of isomers) (JECFA No. 1981). View Source
